molecular formula C17H25BClNO3 B2849871 N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2377610-51-8

N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2849871
CAS No.: 2377610-51-8
M. Wt: 337.65
InChI Key: AEPMFJSDCDDVTE-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a complex organic compound that features a tert-butyl group, a chloro substituent, and a dioxaborolane moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the borylation of a suitable benzamide derivative using a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, are often employed to deprotonate intermediates and drive the reaction forward.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the aryl boronate with an aryl halide .

Scientific Research Applications

Chemistry: In organic synthesis, N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo coupling reactions makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine:

Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials, including polymers and organic electronic materials. Its unique structural features may impart desirable properties to these materials .

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in chemical reactions typically involves the activation of the boronate moiety. In Suzuki-Miyaura coupling, for example, the boronate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The tert-butyl and chloro substituents can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Uniqueness: N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties compared to other similar compounds. The presence of the tert-butyl group can provide steric hindrance, influencing the compound’s behavior in chemical reactions .

Properties

IUPAC Name

N-tert-butyl-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO3/c1-15(2,3)20-14(21)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPMFJSDCDDVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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